![molecular formula C19H14F3N5O3 B10922870 N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922870.png)
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a difluoromethoxy group, a fluorophenyl group, and a pyrazolyl group. It is often used in scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including oxidation, sulfuration, and substitution reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Industrial production methods often involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For example, it is known to inhibit the enzyme very long chain fatty acid elongase, which is crucial for fatty acid synthesis. This inhibition disrupts the formation of long-chain fatty acids, affecting cell proliferation and growth .
Comparison with Similar Compounds
N~4~-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups. Similar compounds include:
Pyroxasulfone: An isoxazoline compound with similar herbicidal properties.
Difluoromethoxy derivatives: Compounds with difluoromethoxy groups that exhibit similar chemical reactivity.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups that share similar biological activities .
This detailed article provides a comprehensive overview of N4-[2-(DIFLUOROMETHOXY)-4-FLUOROPHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H14F3N5O3 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-fluorophenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14F3N5O3/c1-9-16-12(6-14(25-18(16)30-26-9)10-7-23-27(2)8-10)17(28)24-13-4-3-11(20)5-15(13)29-19(21)22/h3-8,19H,1-2H3,(H,24,28) |
InChI Key |
YANLWHPQTWWSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=C(C=C(C=C4)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


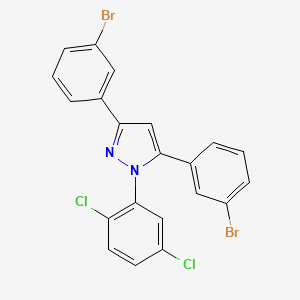
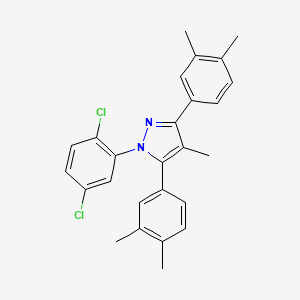
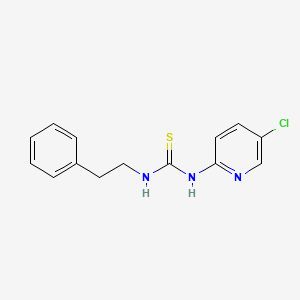
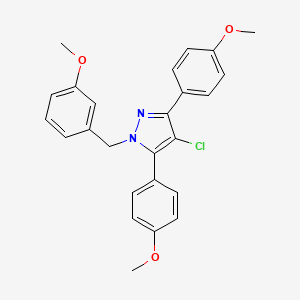
![1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10922825.png)
![1-benzyl-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922826.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10922830.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922832.png)
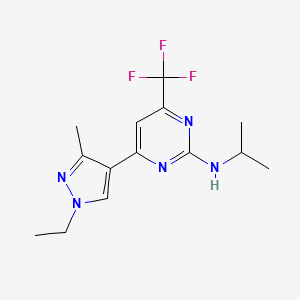
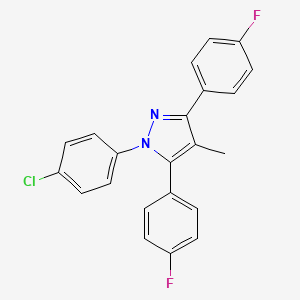
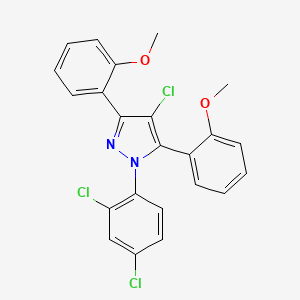
![2-[(E)-{[3-(difluoromethyl)-5-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10922874.png)
![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B10922880.png)
![Ethyl 1-ethyl-6-[(4-nitrophenoxy)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10922886.png)
